molecular formula C13H17NOS B14520929 1-[(4-Sulfanylphenyl)methyl]azepan-2-one CAS No. 62591-96-2

1-[(4-Sulfanylphenyl)methyl]azepan-2-one

Cat. No.: B14520929
CAS No.: 62591-96-2
M. Wt: 235.35 g/mol
InChI Key: LQZJWEFOIBZAOE-UHFFFAOYSA-N
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Description

1-[(4-Sulfanylphenyl)methyl]azepan-2-one is a seven-membered lactam derivative featuring a sulfanylphenyl substituent at the nitrogen atom of the azepan-2-one core. The sulfanyl (-SH) group on the phenyl ring introduces unique reactivity, enabling participation in thiol-based conjugation reactions or oxidation to disulfide linkages.

Properties

CAS No.

62591-96-2

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

1-[(4-sulfanylphenyl)methyl]azepan-2-one

InChI

InChI=1S/C13H17NOS/c15-13-4-2-1-3-9-14(13)10-11-5-7-12(16)8-6-11/h5-8,16H,1-4,9-10H2

InChI Key

LQZJWEFOIBZAOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CC2=CC=C(C=C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Sulfanylphenyl)methyl]azepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(bromomethyl)benzenethiol with azepan-2-one under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Sulfanylphenyl)methyl]azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) with a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-[(4-Sulfanylphenyl)methyl]azepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(4-Sulfanylphenyl)methyl]azepan-2-one exerts its effects is primarily through interactions with specific molecular targets. The sulfanyl group can engage in thiol-disulfide exchange reactions, while the azepan-2-one ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, tosyl) increase lactam C=O stretching frequencies in IR spectra due to reduced electron density at the carbonyl .
  • The sulfanyl group’s S-H stretch (~2550 cm⁻¹) is a diagnostic marker absent in sulfonyl or alkyl-substituted analogs.

Thiol-Based Reactivity

This compound’s sulfanyl group enables thiol-ene click chemistry or disulfide bond formation, contrasting with inert sulfonyl analogs (e.g., 1-Tosylazepan-2-one). For instance:

  • 1-[(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one (CAS: 790270-75-6) incorporates a triazole-thiol moiety, enabling metal coordination or oxidative coupling .
  • 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one (CAS: 790270-76-7) exhibits dual reactivity from both lactam and oxadiazole-thiol groups, useful in heterocyclic drug design .

Lactam Participation in Polymerization

Unlike simpler azepan-2-one derivatives, 1,1',1'',1'''-silanetetrayltetrakis-(azepan-2-one) (a tetrafunctional lactam) is employed in hybrid polymer synthesis with SiO₂, yielding polyamide 6 composites. This contrasts with mono-substituted analogs, which lack crosslinking capacity .

Key Insights :

  • Hydrophilic substituents (e.g., hydroxybenzyl) enhance antioxidant activity by stabilizing radical intermediates .
  • Sulfanyl groups may confer redox activity, but empirical data for this compound is lacking.

Structural Analogues in Drug Discovery

  • 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one (CAS: 1439896-67-9): The pyridinyl-aminomethyl group enhances water solubility and metal-binding capacity, making it a versatile building block for kinase inhibitors .
  • 1-(3-Aminopropyl)azepan-2-one (CAS: sc-272924): The terminal amine enables peptide coupling, useful in prodrug design .

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